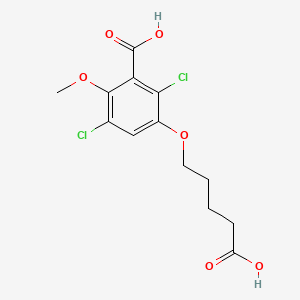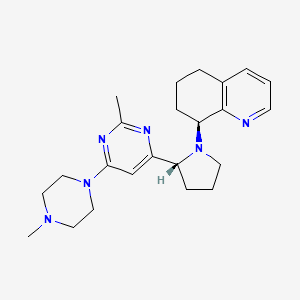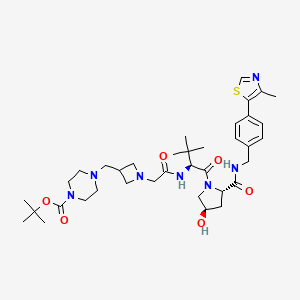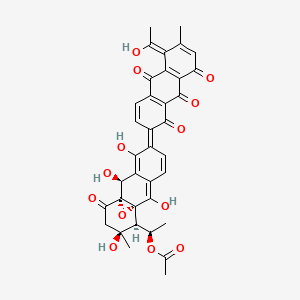
weak Hepatoprotective agent-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Weak Hepatoprotective agent-1 is a naturally occurring compound extracted from the fruits of Arctium lappa L. It demonstrates modest hepatoprotective effects when applied at a concentration of 10 μM . This compound is of interest due to its potential to protect the liver from damage caused by various toxins and diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of weak Hepatoprotective agent-1 involves the extraction of the compound from the fruits of Arctium lappa L. The extraction process typically includes the use of solvents such as ethanol or methanol to isolate the active components. The extracted compound is then purified using techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other advanced purification methods ensures the compound’s purity and consistency for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: Weak Hepatoprotective agent-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its hepatoprotective properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired modifications .
Major Products Formed: The major products formed from these reactions include derivatives of this compound with enhanced hepatoprotective properties. These derivatives are often tested for their efficacy in protecting liver cells from damage .
Scientific Research Applications
Weak Hepatoprotective agent-1 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its potential to undergo various chemical reactions and form new compounds with improved properties. In biology, it is used to investigate its effects on liver cells and its potential to protect against liver damage. In medicine, it is explored for its potential therapeutic applications in treating liver diseases. In industry, it is used in the development of new drugs and treatments for liver-related conditions .
Mechanism of Action
The mechanism by which weak Hepatoprotective agent-1 exerts its effects involves several molecular targets and pathways. It has been shown to possess antioxidant properties, which help to neutralize free radicals and reduce oxidative stress in liver cells. Additionally, it has anti-inflammatory effects, which help to reduce inflammation and protect liver cells from damage. The compound also modulates various signaling pathways involved in cell survival and apoptosis, further contributing to its hepatoprotective effects .
Comparison with Similar Compounds
Weak Hepatoprotective agent-1 can be compared with other similar compounds, such as glycyrrhizin, silymarin, and curcumin. These compounds also possess hepatoprotective properties but differ in their chemical structures and mechanisms of action. For example, glycyrrhizin is known for its anti-inflammatory and antioxidant effects, while silymarin is a flavonoid complex with strong antioxidant properties. Curcumin, on the other hand, is a phenolic compound with anti-inflammatory, antioxidant, and anti-apoptotic roles .
Conclusion
This compound is a promising compound with potential applications in protecting the liver from damage. Its synthesis, chemical reactions, and mechanisms of action have been extensively studied, making it a valuable subject for further research and development in the field of hepatoprotection.
Properties
Molecular Formula |
C27H34O12 |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
(3S,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[(R)-hydroxy-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one |
InChI |
InChI=1S/C27H34O12/c1-34-16-6-4-13(9-18(16)35-2)8-15-12-37-26(33)21(15)22(29)14-5-7-17(19(10-14)36-3)38-27-25(32)24(31)23(30)20(11-28)39-27/h4-7,9-10,15,20-25,27-32H,8,11-12H2,1-3H3/t15-,20+,21-,22-,23+,24-,25+,27+/m0/s1 |
InChI Key |
BYTMLMCPEAZVOF-WHIPURTOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2[C@H](C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2COC(=O)C2C(C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)


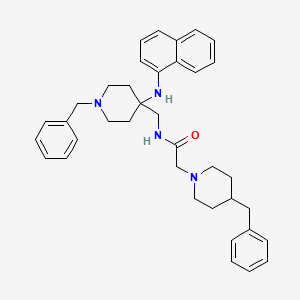
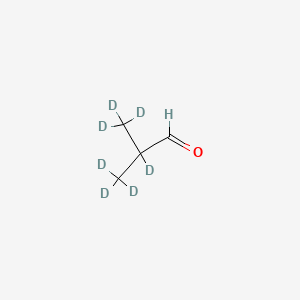
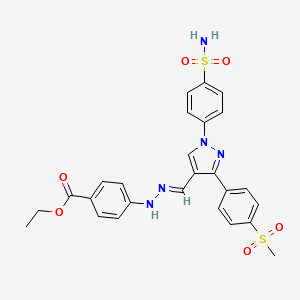
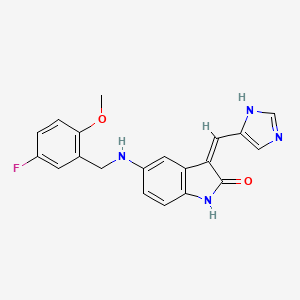
![2-(3,3,4,4,5,5,5-heptadeuteriopentyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12383304.png)

